molecular formula C14H20N2O5 B2448008 1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE CAS No. 1421462-67-0

1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B2448008
CAS No.: 1421462-67-0
M. Wt: 296.323
InChI Key: PCKAJZLRJAQXNP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production of this compound can be complex due to the intricate nature of its spirocyclic structure. The process often involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be expensive and challenging to reproduce on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound .

Scientific Research Applications

1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter protein required for the survival of the bacterium . The compound’s spirocyclic structure allows it to bind effectively to the target protein, disrupting its function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE stands out due to its combination of a spirocyclic scaffold with a pyrrolidine-2,5-dione moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-[2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c17-11-1-2-12(18)16(11)9-13(19)15-5-8-21-14(10-15)3-6-20-7-4-14/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKAJZLRJAQXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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